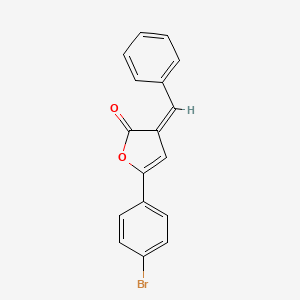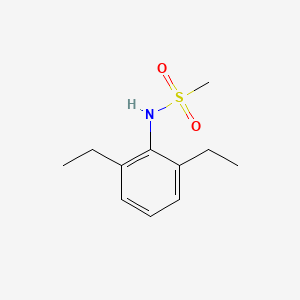![molecular formula C15H24N2O3S B5716051 N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the cleavage of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease.
Wirkmechanismus
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide acts as a potent inhibitor of γ-secretase, which is responsible for the cleavage of APP and the generation of Aβ peptides. By inhibiting γ-secretase, this compound reduces the production of Aβ peptides, which are thought to be the primary cause of Alzheimer's disease. In addition, this compound also inhibits the Notch signaling pathway by preventing the cleavage of Notch receptors, which are involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of Aβ production, the inhibition of Notch signaling, and the induction of cell differentiation and apoptosis. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in Alzheimer's disease and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is its potent inhibitory activity against γ-secretase and the Notch signaling pathway, which makes it a valuable tool for studying the role of these pathways in disease pathogenesis. In addition, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic applications. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide. One area of focus is the optimization of this compound analogs with improved pharmacokinetic properties and increased potency against γ-secretase and the Notch signaling pathway. Another area of focus is the investigation of this compound's potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Finally, further studies are needed to elucidate the mechanisms underlying this compound's effects on cell differentiation and apoptosis, which may provide insights into new therapeutic targets for disease treatment.
Synthesemethoden
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide can be synthesized using a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with 2,2-dimethylpropionyl chloride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, this compound has been shown to inhibit the production of Aβ peptides, which are thought to play a key role in the pathogenesis of the disease. In cancer, this compound has been found to inhibit the Notch signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-6-17(7-2)21(19,20)13-10-8-12(9-11-13)16-14(18)15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRDPRUXOXJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)

![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)


![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)